

Application Notes and Protocols for Radiolabeled Amlodipine in Metabolism Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of radiolabeled amlodipine in metabolism studies. Detailed protocols for both in vivo and in vitro experiments are outlined to guide researchers in designing and executing robust absorption, distribution, metabolism, and excretion (ADME) studies.

Introduction

Amlodipine is a long-acting calcium channel blocker widely prescribed for the treatment of hypertension and angina.[1][2][3] Understanding its metabolic fate is crucial for drug development and regulatory approval. Radiolabeled analogues, most commonly with Carbon-14 (14C), are invaluable tools for these investigations, allowing for the precise tracking and quantification of the drug and its metabolites in biological systems.[1][4][5] This document details the application of radiolabeled amlodipine in ADME studies, providing both summarized data and detailed experimental procedures.

Quantitative Metabolism Data

The use of [14C]-amlodipine has enabled the thorough characterization of its pharmacokinetic profile across various species.[6][7] The following tables summarize key ADME parameters, offering a comparative view of amlodipine's bioavailability, plasma half-life, and routes of excretion.



Table 1: Bioavailability and Plasma Half-Life of Amlodipine

| Species | Bioavailability (%) | Mean Plasma Half-Life (hours) |
|---------|---------------------|----------------------------------|
| Human | 63 - 65[6][8] | 33 - 50[2][6][8] |
| Dog | 88[6][9] | 30[6][9] |
| Rat | 100[6][9] | 3[6][9] |
| Mouse | 100[6][9] | 11[6][9] |

Table 2: Excretion of [14C]-Amlodipine Following Intravenous Administration

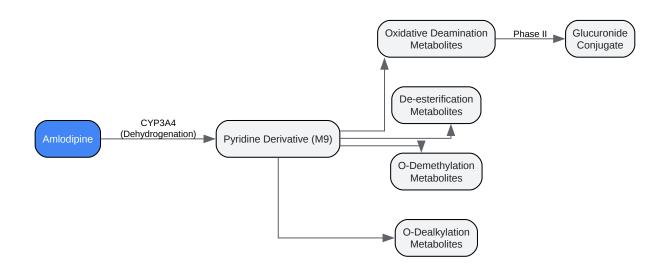
| Species | Radioactivity Recovered in Urine (%) | Radioactivity Recovered in Feces (%) |
|---------|--------------------------------------|--------------------------------------|
| Human | 62[6][7] | Remainder of dose[6][7] |
| Dog | 45[6][9] | Remainder of dose[6][9] |
| Rat | 38[6][9] | Remainder of dose[6][9] |
| Mouse | 25[6][9] | Remainder of dose[6][9] |

Note: A similar pattern of excretion is observed after oral dosing, indicating complete absorption of the ¹⁴C-labeled drug.[6][7]

Metabolic Pathways of Amlodipine

Amlodipine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[9][10][11] The main metabolic pathway involves the dehydrogenation of the dihydropyridine ring to form an inactive pyridine derivative.[10][11] Subsequent metabolic reactions include oxidative deamination, de-esterification, O-demethylation, and O-dealkylation. [11][12] While the primary metabolites are common across species, there are some notable differences. In rats, cleavage of the 5-methoxy-carbonyl group is a primary route, whereas in dogs, oxidative deamination of the 2-aminoethoxy-methyl side-chain is more predominant.[9]





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Amlodipine Metabolic Pathway.

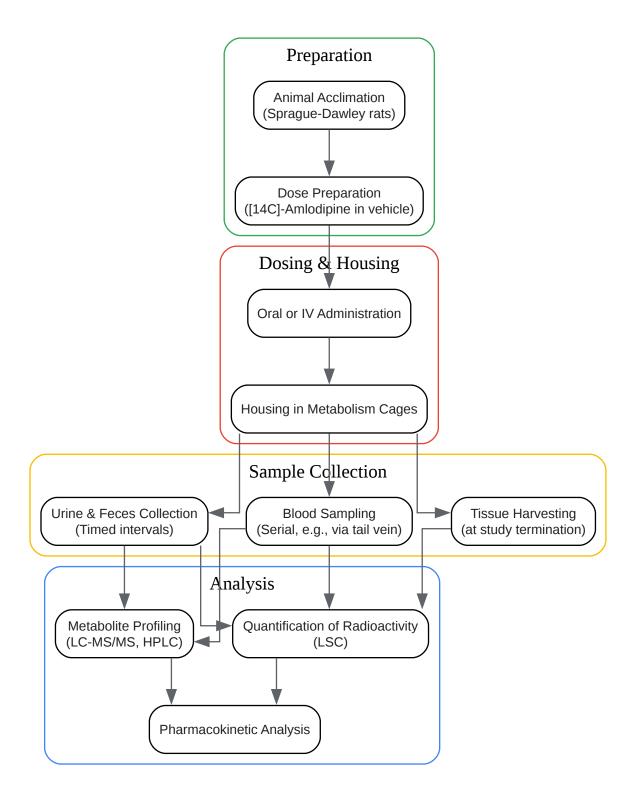
Experimental Protocols

The following are detailed protocols for conducting in vivo and in vitro metabolism studies using radiolabeled amlodipine.

Protocol 1: In Vivo ADME Study in Rodents

This protocol outlines a typical absorption, distribution, metabolism, and excretion study in rats using [14C]-amlodipine.





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In Vivo ADME Study Workflow.

1. Animal Models and Housing:



- Species: Sprague-Dawley rats are commonly used.
- Acclimation: Animals should be acclimated to the facility for at least one week prior to the study.
- Housing: During the study, animals are housed individually in metabolism cages that allow for the separate collection of urine and feces.
- 2. Dose Preparation and Administration:
- Radiolabel: [14C]-amlodipine is typically used.
- Formulation: Amlodipine is dissolved in a suitable vehicle (e.g., a mixture of polyethylene glycol and water).
- Dose Level: A single oral or intravenous dose is administered. The dose should be sufficient to allow for the detection of radioactivity in biological samples.
- Administration: For oral administration, gavage is used. For intravenous administration, injection into a suitable vein (e.g., tail vein) is performed.
- 3. Sample Collection:
- Urine and Feces: Collected at predetermined intervals (e.g., 0-8, 8-24, 24-48, 48-72, 72-96, and 96-120 hours) post-dose.
- Blood: Serial blood samples are collected from the tail vein at various time points to determine the pharmacokinetic profile.
- Tissues: At the end of the study, animals are euthanized, and various tissues are harvested to assess drug distribution.
- 4. Sample Analysis:
- Quantification of Radioactivity: The total radioactivity in urine, feces, blood, plasma, and tissue homogenates is determined by liquid scintillation counting (LSC).

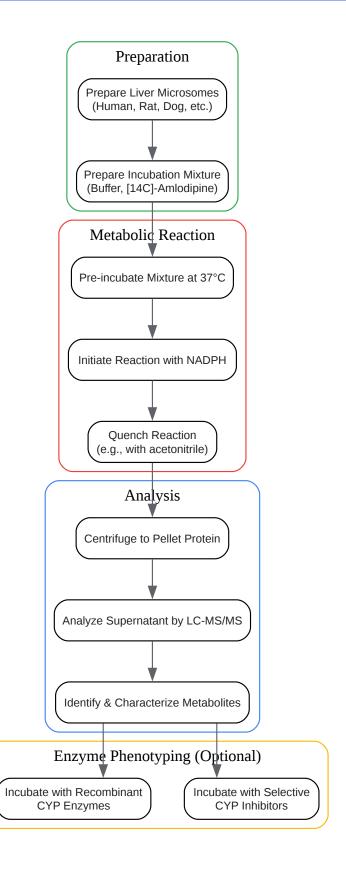


 Metabolite Profiling: Samples are analyzed using techniques such as liquid chromatographymass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) with radiometric detection to separate and identify the parent drug and its metabolites.

Protocol 2: In Vitro Metabolism Study Using Liver Microsomes

This protocol describes a typical experiment to investigate the metabolic stability of amlodipine and identify the enzymes responsible for its metabolism using liver microsomes.





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In Vitro Metabolism Workflow.



1. Materials:

- [14C]-Amlodipine
- Liver microsomes (from human, rat, dog, etc.)
- Phosphate buffer (e.g., 100 mM, pH 7.4)
- NADPH generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Recombinant human cytochrome P450 enzymes (for phenotyping)
- Selective CYP inhibitors (e.g., ketoconazole for CYP3A4)

2. Incubation Procedure:

- Preparation: A typical incubation mixture contains liver microsomes, phosphate buffer, and [14C]-amlodipine.
- Pre-incubation: The mixture is pre-incubated at 37°C for a few minutes to allow it to reach the optimal temperature.
- Initiation: The metabolic reaction is initiated by the addition of the NADPH generating system.
- Incubation: The reaction is allowed to proceed at 37°C for a specified time (e.g., 60 minutes).
- Termination: The reaction is stopped by adding a quenching solution, such as cold acetonitrile.

3. Sample Analysis:

- Protein Precipitation: The quenched reaction mixture is centrifuged to pellet the precipitated proteins.
- Metabolite Identification: The supernatant is analyzed by LC-MS/MS to identify and characterize the metabolites formed.



- 4. Enzyme Phenotyping (Optional):
- To identify the specific enzymes involved in amlodipine metabolism, parallel incubations can be performed with:
 - A panel of recombinant human cytochrome P450 enzymes.
 - Human liver microsomes in the presence of selective chemical inhibitors of specific P450 enzymes.[10]

Conclusion

The use of radiolabeled amlodipine, particularly [14C]-amlodipine, is a powerful and essential methodology for the comprehensive study of its ADME properties. The data and protocols presented here provide a solid foundation for researchers to design and conduct their own metabolism studies, contributing to a deeper understanding of the pharmacokinetic and metabolic profile of this important therapeutic agent.

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